Isomalt

Clinical Nutrition Glycemic Index Diabetes Management

Generic polyol substitution risks product failure from mismatched hygroscopicity, glycemic response, and cooling effect. Isomalt (E953) eliminates these risks with validated performance: GI=9 and II=6 for diabetic-friendly formulations; stable at up to 85% RH ensuring extended shelf-life in hard candies and tablets; zero cooling effect for a clean, sugar-like taste profile. Supported by clinical plaque pH studies demonstrating superior anti-demineralization efficacy. Bulk quantities available with full Certificate of Analysis.

Molecular Formula C12H24O11
Molecular Weight 344.31 g/mol
CAS No. 64519-82-0
Cat. No. B1678288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomalt
CAS64519-82-0
SynonymsD-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixt. with 1-O-alpha-D-glucopyranosyl-D-mannitol
D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixture with 1-O-alpha-D-glucopyranosyl-D-mannitol
isomalt
Palatinit
Molecular FormulaC12H24O11
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4?,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
InChIKeySERLAGPUMNYUCK-BLEZHGCXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water, very slightly soluble in ethanol.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isomalt Scientific & Procurement Profile


Isomalt (CAS 64519-82-0, E953) is a bulk sweetener composed of an equimolar mixture of the disaccharide alcohols 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS), derived from the enzymatic conversion and subsequent hydrogenation of sucrose . As a polyol, it provides approximately 2 kcal/g—half the energy value of sucrose—and serves as a non-cariogenic, low-glycemic sugar replacer in a wide range of food, nutraceutical, and pharmaceutical applications . Its unique combination of physicochemical properties, including low hygroscopicity and a minimal cooling effect, distinguishes it functionally from other sugar alcohols in its class .

Isomalt Substitution Constraints


Generic substitution among sugar alcohols (polyols) is a high-risk procurement strategy due to fundamental, quantifiable differences in their physicochemical and physiological profiles. Polyols vary significantly in sweetness, hygroscopicity, glycemic index (GI), heat of solution (cooling effect), and gastrointestinal tolerance—all of which critically impact product performance, stability, and consumer acceptance . For instance, while maltitol offers near-sucrose sweetness (0.9x), it is considerably more hygroscopic, leading to potential processing and stability issues in applications requiring low moisture uptake . Similarly, erythritol provides a zero-calorie and zero-GI profile but introduces a pronounced cooling effect that can be undesirable in many confectionery and baked goods . Therefore, a data-driven, comparator-based evaluation is essential to ensure the selected polyol aligns precisely with the specific functional requirements of the end-use application .

Isomalt Selection Evidence Guide


Glycemic and Insulinemic Response vs. Sucrose

In a series of randomized controlled trials (RCTs) involving healthy adults, replacing sucrose with isomalt on a 1:1 basis in various confectionery products (chocolate, candies, mints, and jam) resulted in a significantly attenuated postprandial glycemic and insulinemic response . The reduction in peak blood glucose (iCmax) ranged from 46% to 83%, and the two-hour incremental area under the curve (iAUC2h) for blood glucose was reduced by 5% to 71% . Notably, the insulin response was even more profoundly affected, with iCmax and iAUC2h reductions of 70-92% and 58-87%, respectively (all p<0.05) .

Clinical Nutrition Glycemic Index Diabetes Management

Glycemic and Insulinemic Index vs. Other Polyols

A comprehensive review and meta-analysis of the glycemic and insulinemic responses to polyols positions isomalt in the 'very low' GI category . Its GI is 9 and its Insulinemic Index (II) is 6, which is comparable to sorbitol (GI 9, II 11) and lactitol (GI 6, II 4), but significantly lower than maltitol (GI 35, II 27) . This places isomalt among the lowest-GI polyols available, a critical parameter for formulating products intended for diabetics or for blood glucose management .

Nutritional Science Glycemic Index Food Science

Non-Cariogenic Potential: In Vitro & Clinical

Multiple in vitro and in vivo studies confirm isomalt's non-cariogenic properties. In a human plaque pH telemetry study, ingestion of isomalt-sweetened sweets did not cause the critical drop in interdental plaque pH (below 5.7) that is characteristic of sucrose and associated with enamel demineralization . Furthermore, a recent microbial caries model study demonstrated that toothpaste containing 10% isomalt, in combination with 1100 ppm fluoride and 0.05% cetylpyridinium chloride (CPC), resulted in significantly less enamel demineralization (p<0.001) compared to a toothpaste with fluoride alone, as measured by changes in surface microhardness (%ΔSMH) and mineral loss (∆Z) .

Oral Biology Dentistry Cariology

Hygroscopicity and Cooling Effect vs. Maltitol and Erythritol

Isomalt exhibits exceptionally low hygroscopicity, absorbing virtually no moisture at up to 85% relative humidity at 25°C, which is a key differentiator from more hygroscopic polyols like maltitol . This property translates directly to enhanced product shelf-life and stability, preventing stickiness and caking in hard candies and tablets. Additionally, isomalt's heat of solution is approximately -39.4 kJ/kg, resulting in a minimal cooling effect compared to the strong cooling sensation of erythritol (-43 kcal/g) or xylitol . This is crucial for applications where a clean, sugar-like mouthfeel without a 'minty' or 'cooling' aftertaste is desired, such as in chocolate, baked goods, or savory applications .

Food Technology Pharmaceutics Material Science

Gastrointestinal Tolerance vs. Lactitol and Sorbitol

The laxative threshold—the dose at which gastrointestinal symptoms occur—is a critical differentiator for polyols. Isomalt demonstrates a superior tolerance profile compared to many other sugar alcohols. In a clinical study of ileostomy subjects, the mean percentage of malabsorption in the small intestine for isomalt was 40±7%, which was significantly lower than that of lactitol (84±14%, p<0.05) and comparable to maltitol (44±7%) . This reduced malabsorption translates to a lower osmotic load in the colon, resulting in a higher laxative threshold and better overall gastrointestinal tolerance than both lactitol and sorbitol, the latter of which is known to cause issues at lower doses (~20-30g/day) .

Nutritional Physiology Gastroenterology Food Safety

Isomalt Research and Industrial Applications


Low Glycemic and Diabetic-Friendly Confectionery

As demonstrated in Section 3, isomalt's very low glycemic (GI=9) and insulinemic (II=6) indices, validated by RCT data showing up to an 83% reduction in postprandial blood glucose peak compared to sucrose, make it the premier bulk sweetener for hard candies, chocolates, and chewy confections targeting health-conscious consumers and diabetic populations . Its lack of a cooling effect ensures a clean, sugar-like taste profile, unlike erythritol or xylitol, which is essential for product acceptance.

Non-Cariogenic Oral Care and Tooth-Friendly Sweets

Evidence from clinical plaque pH studies and in vitro caries models positions isomalt as a functional ingredient in toothpaste and 'tooth-friendly' confectionery. As shown in Section 3, a toothpaste formulation with 10% isomalt combined with fluoride demonstrated superior inhibition of enamel demineralization compared to fluoride alone (p<0.001) . This supports its use in premium oral care products and in 'tooth-friendly' sweets where it can substantiate non-cariogenic health claims, offering a functional advantage over non-polyol bulking agents.

Pharmaceutical Excipient for Chewable Tablets and Lozenges

Isomalt's unique combination of low hygroscopicity (stable up to 85% RH), a sugar-like mouthfeel, and direct compressibility provides a quantifiable advantage as a pharmaceutical excipient . Its low moisture uptake ensures tablet stability and prevents sticking, while its negative heat of solution avoids the unpleasant cooling effect of excipients like mannitol or erythritol. This makes it the material of choice for chewable tablets, lozenges, and other oral solid dosage forms where patient compliance and API stability are paramount.

Shelf-Stable Sugar-Free Hard Candy and Baking

The exceptionally low hygroscopicity of isomalt, as detailed in Section 3, is a critical performance factor for hard candies and baked goods, preventing them from becoming sticky or losing their crisp texture over time, especially in high-humidity climates . Unlike maltitol, which is more hygroscopic, isomalt-based hard candies maintain their clarity and surface gloss. This directly translates to longer shelf-life and reduced product waste, providing a clear economic and quality advantage for manufacturers of sugar-free hard-boiled sweets and decorative sugar work.

Technical Documentation Hub

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49 linked technical documents
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